molecular formula C16H20Cl2N4 B1486279 N1-(1-Benzyl-1H-benzimidazol-2-yl)-1,2-ethanediamine dihydrochloride CAS No. 2206968-53-6

N1-(1-Benzyl-1H-benzimidazol-2-yl)-1,2-ethanediamine dihydrochloride

Cat. No.: B1486279
CAS No.: 2206968-53-6
M. Wt: 339.3 g/mol
InChI Key: CPQQKDBYGBQMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-Benzyl-1H-benzimidazol-2-yl)-1,2-ethanediamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings, and is further modified with a benzyl group and an ethanediamine moiety. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.

Properties

IUPAC Name

N'-(1-benzylbenzimidazol-2-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4.2ClH/c17-10-11-18-16-19-14-8-4-5-9-15(14)20(16)12-13-6-2-1-3-7-13;;/h1-9H,10-12,17H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQQKDBYGBQMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzyl-1H-benzimidazol-2-yl)-1,2-ethanediamine dihydrochloride typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Ethanediamine Moiety: The benzylated benzimidazole is reacted with 1,2-dibromoethane to introduce the ethanediamine moiety.

    Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(1-Benzyl-1H-benzimidazol-2-yl)-1,2-ethanediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1-(1-Benzyl-1H-benzimidazol-2-yl)-1,2-ethanediamine dihydrochloride

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